
(3-(5-Methyloxazol-2-yl)phenyl)methanol
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Description
(3-(5-Methyloxazol-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-(5-Methyloxazol-2-yl)phenyl)methanol?
Methodological Answer: The synthesis typically involves cyclization reactions to form the oxazole core, followed by functionalization. A common approach includes:
- Step 1: Condensation of substituted benzaldehyde derivatives with hydroxylamine to form oxime intermediates.
- Step 2: Cyclization using reagents like acetic anhydride or phosphoryl chloride to construct the oxazole ring.
- Step 3: Reduction of the benzylic position (e.g., using NaBH₄ or LiAlH₄) to introduce the methanol group.
Key reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like over-reduction or ring-opening. For analogous oxazole derivatives, yields range from 60–85% depending on substituent steric effects .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer: Standard characterization includes:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.4–2.6 ppm (methyl group on oxazole), δ 4.7–5.1 ppm (benzylic -CH₂OH), and aromatic protons at δ 7.2–8.0 ppm.
- ¹³C NMR: Signals for oxazole carbons (C=O at ~150–160 ppm) and benzylic carbon (~60–65 ppm).
- Mass Spectrometry: Molecular ion peak at m/z corresponding to C₁₁H₁₁NO₂ (MW: 189.21 g/mol).
- IR Spectroscopy: O-H stretch (~3200–3400 cm⁻¹) and C=N/C-O stretches (~1600–1650 cm⁻¹).
PubChem-derived data for similar oxazole derivatives can guide interpretation .
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage Conditions: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the benzylic alcohol.
- Light Sensitivity: Protect from UV light due to the conjugated oxazole ring’s photoreactivity.
- Hygroscopicity: Use desiccants to avoid hydration, which may lead to esterification or decomposition.
Stability studies on analogous compounds suggest a shelf life of 6–12 months under optimal conditions .
Advanced Research Questions
Q. How can contradictory data in the reaction kinetics of this compound be resolved?
Methodological Answer: Contradictions often arise from solvent polarity, temperature, or catalytic effects. To address this:
- Control Experiments: Repeat reactions under strictly anhydrous conditions (e.g., using molecular sieves).
- Kinetic Profiling: Use HPLC or GC-MS to track intermediate formation and identify rate-limiting steps.
- Computational Modeling: Apply DFT calculations to compare activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination).
For example, solvent-dependent studies on isoxazole derivatives show rate variations of 20–40% in polar aprotic vs. protic solvents .
Q. What computational methods predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrogen bonding (oxazole O/N) and hydrophobic contacts (methyl/aryl groups).
- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA/GBSA).
- SAR Analysis: Compare with tetrazole or thiazole analogs to identify pharmacophore contributions.
Studies on tetrazole derivatives highlight the importance of heterocycle electronegativity in binding .
Q. How to design experiments to assess the compound’s role in multi-step organic syntheses?
Methodological Answer:
- Step 1: Use this compound as a building block for Suzuki-Miyaura couplings (e.g., with aryl boronic acids).
- Step 2: Monitor regioselectivity in cross-coupling reactions via LC-MS and X-ray crystallography.
- Step 3: Evaluate catalytic systems (Pd/C, Ni-based) for scalability and yield optimization.
For example, oxazole-methanol derivatives have been used to synthesize fluorescent dyes with quantum yields >0.7 .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[3-(5-methyl-1,3-oxazol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11NO2/c1-8-6-12-11(14-8)10-4-2-3-9(5-10)7-13/h2-6,13H,7H2,1H3 |
InChI Key |
UCOGFBNKHVXYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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